molecular formula C6H5Br2NOS B3297624 N-(2,5-Dibromothiophen-3-yl)acetamide CAS No. 89581-54-4

N-(2,5-Dibromothiophen-3-yl)acetamide

Cat. No.: B3297624
CAS No.: 89581-54-4
M. Wt: 298.99 g/mol
InChI Key: UTGPUYJTJTWSRD-UHFFFAOYSA-N
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Description

N-(2,5-Dibromothiophen-3-yl)acetamide: is a chemical compound with the molecular formula C6H5Br2NOS and a molecular weight of 298.99 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two bromine atoms and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dibromothiophen-3-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method involves the reaction of 2,5-dibromothiophene with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete bromination and acetamidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dibromothiophen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, typically under anhydrous conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically under mild conditions.

    Reduction: Lithium aluminum hydride, typically under anhydrous conditions.

Major Products:

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Debrominated thiophene derivatives, reduced acetamide derivatives.

Mechanism of Action

The mechanism of action of N-(2,5-Dibromothiophen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The bromine atoms and the acetamide group play a crucial role in its reactivity and interaction with other molecules. The thiophene ring provides a stable framework for these interactions, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2,5-dibromothiophen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGPUYJTJTWSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice cold solution of 2,5-dibromo-3-nitrothiophene (5.0 g, 17.4 mmol, DellErba, C.; Spinelli, D. Tetrahedron, 1965, 21, 1061-1066) in acetic acid-acetic anhydride (1:1, 50 mL) was added iron powder (5.8 g, 104.5 mmol) slowly for 15 min. and stirred at rt for 4 h. After completion of the reaction, the reaction mixture was poured into ice cold water (500 mL) and stirred for 15 min. The precipitated solid was filtered, washed with water and dried. The crude product was chromatographed over silica gel column using hexane-EtOAc (95:5) as eluent to give the product as a white color solid (3.0 g, 58%), mp 114-116° C. 1H NMR (400 MHz, CDCl3): δ 7.78 (1H, s), 7.21 (1H, s), 2.20 (3H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-Dibromothiophen-3-yl)acetamide
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N-(2,5-Dibromothiophen-3-yl)acetamide
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